![molecular formula C16H13N5O3 B6027695 2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone CAS No. 330564-32-4](/img/structure/B6027695.png)
2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone
Overview
Description
2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as TBA-PhT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of trihydroxybenzaldehyde and 5-phenyl-1,2,4-triazine-3-amine.
Mechanism of Action
The mechanism of action of 2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. It has also been found to inhibit the proliferation and migration of cancer cells. In animal studies, it has been shown to improve cognitive function and reduce neuroinflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone in lab experiments include its ease of synthesis, low toxicity, and potential applications in various scientific fields. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other signaling pathways involved in inflammation and cancer. Additionally, further studies are needed to optimize its synthesis and improve its solubility in aqueous solutions.
Synthesis Methods
2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized through a simple one-pot reaction between trihydroxybenzaldehyde and 5-phenyl-1,2,4-triazine-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and can be carried out at room temperature.
Scientific Research Applications
2,3,4-trihydroxybenzaldehyde (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various scientific fields. It has been found to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzene-1,2,3-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-13-7-6-11(14(23)15(13)24)8-17-20-16-19-12(9-18-21-16)10-4-2-1-3-5-10/h1-9,22-24H,(H,19,20,21)/b17-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFAXBPRRRVLUKR-CAOOACKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)NN=CC3=C(C(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)N/N=C/C3=C(C(=C(C=C3)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417021 | |
Record name | AC1NSYLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
330564-32-4 | |
Record name | NSC727709 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727709 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | AC1NSYLL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30417021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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